molecular formula C19H23NO2S B5883682 4-cyclohexyl-N-(3-methylphenyl)benzenesulfonamide

4-cyclohexyl-N-(3-methylphenyl)benzenesulfonamide

Cat. No. B5883682
M. Wt: 329.5 g/mol
InChI Key: WBINWXCCDZITAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclohexyl-N-(3-methylphenyl)benzenesulfonamide, also known as E-4031, is a chemical compound that has been extensively used in scientific research to study the mechanisms of ion channels and their role in various physiological processes. This compound is a potent blocker of the delayed rectifier potassium channel, which is responsible for the repolarization of the cardiac action potential.

Mechanism of Action

4-cyclohexyl-N-(3-methylphenyl)benzenesulfonamide blocks the delayed rectifier potassium channel by binding to a specific site on the channel protein. This prevents the flow of potassium ions through the channel, which results in a prolongation of the cardiac action potential. This prolongation can lead to the development of arrhythmias, which can be studied using 4-cyclohexyl-N-(3-methylphenyl)benzenesulfonamide.
Biochemical and Physiological Effects:
The prolonged cardiac action potential caused by 4-cyclohexyl-N-(3-methylphenyl)benzenesulfonamide can have a number of physiological effects, including the development of arrhythmias. In addition, 4-cyclohexyl-N-(3-methylphenyl)benzenesulfonamide has been shown to have effects on other ion channels, including the hERG channel, which is responsible for the repolarization of the action potential in a number of other tissues.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-cyclohexyl-N-(3-methylphenyl)benzenesulfonamide in lab experiments is its potency as a blocker of the delayed rectifier potassium channel. This allows researchers to study the effects of this channel on a number of physiological processes, including the cardiac action potential. However, the prolonged action potential caused by 4-cyclohexyl-N-(3-methylphenyl)benzenesulfonamide can also have unwanted effects, such as the development of arrhythmias.
List of

Future Directions

1. Further studies on the mechanisms of ion channels and their role in various physiological processes.
2. Development of new compounds that can selectively block specific ion channels.
3. Investigation of the effects of 4-cyclohexyl-N-(3-methylphenyl)benzenesulfonamide on other ion channels and their role in physiological processes.
4. Development of new therapeutic agents based on the mechanisms of ion channels and their role in disease.
5. Investigation of the role of ion channels in the development of arrhythmias and other cardiac disorders.
6. Development of new screening methods to identify compounds that can selectively block specific ion channels.
7. Investigation of the effects of 4-cyclohexyl-N-(3-methylphenyl)benzenesulfonamide on other tissues, including the nervous system and the gastrointestinal tract.
8. Investigation of the role of ion channels in the development of cancer and other diseases.
9. Development of new methods for the synthesis of 4-cyclohexyl-N-(3-methylphenyl)benzenesulfonamide and other related compounds.
10. Investigation of the potential of 4-cyclohexyl-N-(3-methylphenyl)benzenesulfonamide as a therapeutic agent for the treatment of arrhythmias and other cardiac disorders.

Synthesis Methods

The synthesis of 4-cyclohexyl-N-(3-methylphenyl)benzenesulfonamide involves the reaction of 3-methylphenylamine with cyclohexanone to form 3-methylcyclohexanone. This intermediate is then reacted with benzenesulfonyl chloride to form the sulfonamide derivative. The final step involves the cyclization of the compound to form the cyclic sulfonamide.

Scientific Research Applications

4-cyclohexyl-N-(3-methylphenyl)benzenesulfonamide has been widely used in scientific research to study the mechanisms of ion channels and their role in various physiological processes. It has been shown to be a potent blocker of the delayed rectifier potassium channel, which is responsible for the repolarization of the cardiac action potential. This makes 4-cyclohexyl-N-(3-methylphenyl)benzenesulfonamide a valuable tool for studying the cardiac action potential and the mechanisms of arrhythmias.

properties

IUPAC Name

4-cyclohexyl-N-(3-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-15-6-5-9-18(14-15)20-23(21,22)19-12-10-17(11-13-19)16-7-3-2-4-8-16/h5-6,9-14,16,20H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBINWXCCDZITAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclohexyl-N-(3-methylphenyl)benzenesulfonamide

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